rac-1-Linoleoyl-3-linolenoyl-propanetriol

Übersicht

Beschreibung

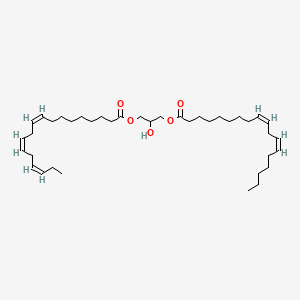

rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound that contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position . This compound is found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from Candida antarctica . It is known for its role as an endogenous metabolite and is used primarily in scientific research .

Wirkmechanismus

Target of Action

Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position

Biochemical Pathways

This compound has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

rac-1-Linoleoyl-3-linolenoyl-propanetriol can be synthesized through lipase-catalyzed glycerolysis of olive oil using immobilized lipase B from Candida antarctica . This method involves the enzymatic breakdown of triglycerides in olive oil to form diacylglycerols, including this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the enzymatic glycerolysis approach using immobilized lipase B is a scalable method that can be adapted for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The hydroxyl group in the compound allows for substitution reactions, where other functional groups can replace the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: More saturated diacylglycerols.

Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:

Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

Biology: Investigated for its role in cellular signaling and metabolism.

Medicine: Explored for its potential therapeutic effects, particularly in relation to its anti-inflammatory properties.

Industry: Utilized in the development of functional foods and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Linoleoyl-2-linolenoyl-glycerol: Another diacylglycerol with similar fatty acid composition but different positional isomers.

1-Stearoyl-2-arachidonoyl-glycerol: Contains different fatty acids but shares the diacylglycerol backbone.

Uniqueness

rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition and the positions of linoleic acid and α-linolenic acid on the glycerol backbone. This unique structure contributes to its distinct biological and chemical properties .

Biologische Aktivität

Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound characterized by the presence of linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position. This compound has garnered attention for its potential biological activities, particularly in the context of inflammation, cellular signaling, and therapeutic applications.

The structural formula of this compound allows for various biochemical interactions due to its hydroxyl group, which can undergo further derivatization. The compound's molecular weight and specific functional groups contribute to its biological activity profile.

| Property | Value |

|---|---|

| Synonyms | 126374-41-2 |

| Molecular Formula | C21H38O5 |

| Molecular Weight | 358.53 g/mol |

| Functional Groups | Diacylglycerol, Hydroxyl |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate neutrophil migration and reduce inflammatory cytokine production. For instance, studies involving lipopolysaccharide (LPS)-induced acute lung injury models demonstrated that this compound effectively reduced neutrophil infiltration and improved tissue repair mechanisms through modulation of Toll-like receptor (TLR) signaling pathways .

Radiation Mitigation

Another area of interest is the compound's potential in mitigating radiation-induced damage. In preclinical studies, this compound demonstrated protective effects against gastrointestinal acute radiation syndrome (GI-ARS). It facilitated structural restoration of intestinal tissues and reduced necroptosis signaling, which is critical for maintaining intestinal integrity post-radiation exposure .

Metabolic Implications

The compound has also been linked to metabolic processes. Its role in enhancing the absorption capacity of intestinal tissues suggests potential applications in managing metabolic disorders. The modulation of gut microbiota and improvement in intestinal barrier function are notable outcomes observed in animal models treated with this compound .

Study 1: Acute Lung Injury Model

In a controlled study on mice subjected to LPS-induced acute lung injury, administration of this compound resulted in:

- Decreased levels of inflammatory cytokines.

- Reduced neutrophil infiltration into lung tissues.

- Enhanced recovery of alveolar structures.

This study highlights the compound's potential as a therapeutic agent for respiratory conditions characterized by excessive inflammation .

Study 2: Gastrointestinal Radiation Damage

A study focusing on radiation exposure revealed that treatment with this compound led to:

- Increased villus height and crypt depth in intestinal tissues.

- Enhanced proliferation of mucin-producing goblet cells.

- Significant reduction in bacterial translocation following radiation exposure.

These findings support the compound's role in protecting against GI damage from radiation therapy .

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOPMDWAJHPKTH-LOYOHVQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857936 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126374-41-2 | |

| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.